2-Chloro-5-fluorobenzene-1-sulfonyl chloride is an intermediate used in the synthesis of various organic compounds. It can be prepared through the sulfonation of 2-chloro-5-fluorobenzene with chlorosulfuric acid (). This reaction involves the electrophilic aromatic substitution of the aromatic ring by the SO3H+ group from chlorosulfuric acid.
The primary application of 2-chloro-5-fluorobenzene-1-sulfonyl chloride lies in the synthesis of pharmaceuticals and agrochemicals. Its specific functionalities, the presence of a sulfonyl chloride group and a halogenated aromatic ring, make it a valuable building block for various bioactive molecules.
Studies have explored the use of 2-chloro-5-fluorobenzene-1-sulfonyl chloride as a precursor for the synthesis of novel heterocyclic compounds with potential antitumor activity (). These heterocyclic compounds are classes of organic molecules with diverse biological properties, and their exploration in cancer treatment is an ongoing area of research.
The compound has also been investigated for its potential application in the development of new herbicides. Research suggests that it can serve as a key intermediate in the synthesis of sulfonylurea herbicides, a class of potent weed control agents ().
2-Chloro-5-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S. It features a sulfonyl chloride functional group, which is characterized by the presence of a sulfur atom bonded to both a chlorine atom and an aromatic ring. This compound is classified as corrosive and is sensitive to moisture, making it essential to handle it with care in laboratory settings . Its melting point ranges from 41°C to 44°C, and it has a molecular weight of approximately 229.06 g/mol .
As mentioned earlier, there is limited information on the specific role of 2-chloro-5-fluorobenzene-1-sulfonyl chloride in biological systems.
Due to the presence of the sulfonyl chloride group, 2-chloro-5-fluorobenzene-1-sulfonyl chloride is expected to be:
While specific biological activities of 2-chloro-5-fluorobenzenesulfonyl chloride are not extensively documented, compounds containing sulfonyl chloride groups often exhibit significant biological properties. They are known to act as enzyme inhibitors and have potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms may enhance their lipophilicity and biological activity, making them suitable for drug development .
Several methods can be employed to synthesize 2-chloro-5-fluorobenzenesulfonyl chloride:
2-Chloro-5-fluorobenzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 2-chloro-5-fluorobenzenesulfonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | Lacks chlorine substitution at the ortho position |
4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | Chlorine substitution at para position |
3-Chloro-4-fluorobenzenesulfonyl chloride | C6H4ClFOS | Different positioning of chlorine and fluorine |
The unique feature of 2-chloro-5-fluorobenzenesulfonyl chloride lies in its specific arrangement of chlorine and fluorine substituents on the aromatic ring, which influences its reactivity and potential applications in synthesis compared to similar compounds .
2-Chloro-5-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S) is a halogenated aromatic sulfonyl chloride with a molecular weight of 229.06 g/mol. Its structure combines a benzene ring substituted with chlorine (position 2), fluorine (position 5), and a sulfonyl chloride group (-SO₂Cl) at position 1. This compound serves as a critical intermediate in synthesizing sulfonamides, sulfonic acids, and other organosulfur derivatives. The electron-withdrawing effects of chlorine and fluorine enhance the electrophilicity of the sulfonyl chloride group, enabling selective reactivity in cross-coupling and substitution reactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₆H₃Cl₂FO₂S |
Melting point | 41–44°C |
Boiling point | 282.8°C at 760 mmHg |
Density | 1.61 g/cm³ |
SMILES | C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl |
The synthesis of sulfonyl chlorides dates to the 19th century, with early methods relying on chlorosulfonation of aromatic hydrocarbons using chlorosulfonic acid. The discovery of sulfonamide drugs in the 1930s catalyzed advancements in sulfonyl chloride chemistry, particularly for antibiotic development. Modern techniques, such as mechanochemical synthesis and catalytic halogenation, have improved yields and reduced environmental impact. The introduction of fluorine substituents, as in 2-chloro-5-fluorobenzenesulfonyl chloride, emerged from efforts to enhance metabolic stability and bioavailability in pharmaceuticals.
This analysis focuses on three aspects:
The planar benzene ring in 2-chloro-5-fluorobenzenesulfonyl chloride adopts a distorted geometry due to steric and electronic effects. X-ray crystallography reveals bond angles of 119.5° at the sulfonyl-sulfur center, with S–O and S–Cl bond lengths of 1.43 Å and 2.01 Å, respectively. Density functional theory (DFT) calculations show that chlorine and fluorine induce a net dipole moment of 2.34 D, polarizing the sulfonyl chloride group and increasing its susceptibility to nucleophilic attack.
Substituent Effects:
The compound reacts with primary amines under mild conditions (20–40°C) to yield N-substituted sulfonamides:
$$ \text{C₆H₃Cl₂FO₂S} + \text{RNH₂} \rightarrow \text{C₆H₃Cl₂FSO₂NHR} + \text{HCl} $$
This reaction is pivotal in synthesizing protease inhibitors and kinase antagonists.
Table 2: Comparative Reactivity with Amines
Amine | Yield (%) | Reaction Time (h) |
---|---|---|
Methylamine | 92 | 2 |
Aniline | 85 | 4 |
Cyclohexylamine | 78 | 6 |
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids produce biaryl sulfones, which are intermediates in OLED materials:
$$ \text{C₆H₃Cl₂FO₂S} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₃Cl₂FSO₂Ar} $$
Under UV irradiation, the sulfonyl chloride group generates sulfonyl radicals, enabling C–H bond functionalization in alkanes and arenes.
Table 3: Reactivity Trends in Sulfonyl Chlorides
Compound | Hydrolysis Rate (k, s⁻¹) | SN₂ Reactivity (vs. CH₃I) |
---|---|---|
2-Chloro-5-fluorobenzenesulfonyl chloride | 1.2 × 10⁻³ | 3.8 |
Benzenesulfonyl chloride | 4.5 × 10⁻⁴ | 1.0 |
4-Nitrobenzenesulfonyl chloride | 2.8 × 10⁻³ | 5.2 |
The fluorine and chlorine substituents synergistically accelerate hydrolysis and nucleophilic substitution compared to non-halogenated analogs.
2-Chloro-5-fluorobenzenesulfonyl chloride represents a polyhalogenated aromatic sulfonyl chloride compound with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol [1] [2]. The compound is characterized by Chemical Abstracts Service registry number 82875-86-3 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-chloro-5-fluorobenzenesulfonyl chloride [2] [3]. The molecular structure features a benzene ring bearing two halogen substituents and a sulfonyl chloride functional group, creating a highly electron-deficient aromatic system [1] [2].
The fundamental molecular properties demonstrate the compound's distinctive characteristics, with a calculated logarithm of the partition coefficient value of 3.48740, indicating moderate lipophilicity [4]. The topological polar surface area measures 34.14 Ų, reflecting the contribution of the sulfonyl oxygen atoms to the molecule's polarity [4]. The compound contains two hydrogen bond acceptors and zero hydrogen bond donors, with one rotatable bond corresponding to the carbon-sulfur bond rotation [4].
Table 1. Fundamental Molecular Properties of 2-Chloro-5-fluorobenzenesulfonyl chloride
Property | Value |
---|---|
Chemical Name | 2-Chloro-5-fluorobenzenesulfonyl chloride |
IUPAC Name | 2-chloro-5-fluorobenzenesulfonyl chloride |
CAS Number | 82875-86-3 |
Molecular Formula | C₆H₃Cl₂FO₂S |
Molecular Weight (g/mol) | 229.06 |
InChI | InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H |
InChI Key | IKUKZLDGZFXXNE-UHFFFAOYSA-N |
SMILES | O=S(C1=CC(F)=CC=C1Cl)(Cl)=O |
Canonical SMILES | O=S(=O)(Cl)C1=CC(F)=CC=C1Cl |
MDL Number | MFCD12026156 |
Physical State | Solid |
Boiling Point (°C) | 282.838 (calculated) |
Density (g/cm³) | 1.61 |
LogP | 3.48740 |
The structural framework consists of a benzene ring with chlorine substitution at the 2-position, fluorine substitution at the 5-position, and a sulfonyl chloride group at the 1-position [1] [2]. This substitution pattern creates a molecule with significant electronic asymmetry and pronounced electrophilic character [5] [6].
The sulfonyl chloride functional group (-SO₂Cl) represents one of the most electrophilic moieties in organic chemistry, characterized by its exceptional reactivity toward nucleophiles [7] [8]. In 2-chloro-5-fluorobenzenesulfonyl chloride, this group exhibits the characteristic tetrahedral geometry around the sulfur center, with two sulfur-oxygen double bonds and one sulfur-chlorine single bond [8]. The sulfur atom maintains a formal oxidation state of +6, consistent with the traditional representation of sulfonyl compounds [8].
Recent computational studies have revealed that the bonding in sulfonyl groups is highly polarized, adopting the form S⁺-O⁻, rather than involving significant d-orbital participation as previously thought [8]. The sulfur-chlorine bond length typically measures approximately 2.02 Å, which is considerably longer than the sulfur-fluorine bond length of 1.55 Å observed in corresponding sulfonyl fluorides [9]. This difference in bond lengths directly correlates with the relative stability and reactivity of these functional groups [9].
The electronic structure of the sulfonyl chloride group involves reciprocal n→σ* interactions, where substituents simultaneously act as electron donors and acceptors [8]. These hyperconjugative interactions contribute to the overall stability of the molecule while maintaining the high electrophilicity characteristic of sulfonyl chlorides [8]. The sulfonyl oxygen atoms participate in various intermolecular interactions, including hydrogen bonding and halogen bonding, which influence the compound's solid-state packing and solution behavior [9].
The presence of both chlorine and fluorine substituents on the benzene ring creates a complex electronic environment that significantly influences the molecule's reactivity and properties [5] [10] [11]. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect with an inductive parameter (σᵢ) of +0.52 [12] [11]. This effect operates through the σ-bond framework and decreases electron density throughout the aromatic system [5] [11].
Chlorine exhibits a similar but slightly weaker electron-withdrawing inductive effect, with an inductive parameter of +0.47 [5] [11]. Both halogens are classified as deactivating substituents for electrophilic aromatic substitution reactions, although they direct incoming electrophiles to the ortho and para positions through their weak π-donation via lone pair electrons [5] [10] [6].
Table 2. Electronic Effects of Substituents in 2-Chloro-5-fluorobenzenesulfonyl chloride
Substituent | Electronic Effect | Inductive Effect (σᵢ) | Resonance Effect | Overall Effect |
---|---|---|---|---|
Fluorine (F) | Electron-withdrawing (inductive) | +0.52 | Weak π-donation | Deactivating |
Chlorine (Cl) | Electron-withdrawing (inductive) | +0.47 | Weak π-donation | Deactivating |
Sulfonyl chloride (-SO₂Cl) | Strong electron-withdrawing | +0.64 | None | Strongly deactivating |
The combined effect of these substituents creates a highly electron-deficient aromatic ring, with the sulfonyl chloride group contributing the strongest electron-withdrawing influence [5] [11]. The fluorine substituent at the 5-position provides additional stabilization through its ability to form new π-orbitals in conjugation with the aromatic system [13]. This phenomenon, termed "fluoromaticity," contributes to the enhanced stability and chemical resistance observed in fluorinated aromatic compounds [13].
The electronic effects manifest in several measurable properties, including chemical shift perturbations in nuclear magnetic resonance spectroscopy and altered reactivity patterns in chemical transformations [12] [11]. The cumulative electron-withdrawing effect of all substituents results in a molecule with enhanced electrophilicity and reduced nucleophilicity compared to unsubstituted benzenesulfonyl chloride [5] [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-chloro-5-fluorobenzenesulfonyl chloride through analysis of both proton and carbon-13 spectra [14] [15]. The aromatic proton signals typically appear in the characteristic downfield region between 7.2 and 8.2 parts per million, with individual chemical shifts influenced by the electronic effects of the substituents [14] [15].
The proton nuclear magnetic resonance spectrum exhibits three distinct aromatic signals corresponding to the three non-equivalent hydrogen atoms on the substituted benzene ring [14]. The hydrogen atom positioned between the chlorine and fluorine substituents (H-3) experiences the greatest deshielding effect due to the combined electron-withdrawing influence of both halogens [14] [15]. The remaining two hydrogen atoms (H-4 and H-6) display chemical shifts that reflect their proximity to either the fluorine or sulfonyl chloride substituents [14] [15].
Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the fluorine signal appearing as a characteristic multiplet due to coupling with adjacent aromatic protons [14] [15]. The fluorine chemical shift is significantly influenced by the electron-withdrawing environment created by the other substituents, typically appearing more downfield compared to simpler fluorinated aromatic compounds [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals in the 110-150 parts per million region, with quaternary carbons bearing substituents appearing at distinct chemical shifts [14] [15]. The carbon directly bonded to the sulfonyl chloride group exhibits the most downfield shift due to the strong electron-withdrawing effect of this functional group [14] [15]. Coupling between carbon-13 and fluorine-19 nuclei provides additional structural information and confirms the substitution pattern [14] [15].
Infrared spectroscopy serves as a powerful tool for functional group identification and structural characterization of 2-chloro-5-fluorobenzenesulfonyl chloride [16] [15]. The spectrum exhibits several characteristic absorption bands that provide definitive evidence for the presence of the sulfonyl chloride functional group [16] [15].
The sulfur-chlorine stretching vibration appears as a strong absorption band at approximately 375 ± 10 cm⁻¹, which represents one of the most diagnostic features of sulfonyl chlorides [16]. This frequency range has been extensively documented for aromatic sulfonyl chlorides and correlates with the inductive effects of ring substituents [16]. Electron-withdrawing substituents, such as those present in 2-chloro-5-fluorobenzenesulfonyl chloride, typically shift this absorption to higher frequencies [16].
The sulfonyl group displays two characteristic stretching vibrations corresponding to the asymmetric and symmetric sulfur-oxygen stretches [16] [15]. The asymmetric stretch appears as a strong absorption band in the 1370-1410 cm⁻¹ region, while the symmetric stretch occurs at 1166-1204 cm⁻¹ [16] [15]. These frequencies are diagnostic for the sulfonyl functional group and distinguish it from other sulfur-containing moieties [16] [15].
Table 3. Spectroscopic Characterization Data for 2-Chloro-5-fluorobenzenesulfonyl chloride
Technique | Parameter/Peak | Value/Range | Reference/Note |
---|---|---|---|
¹H NMR | Aromatic H chemical shifts | 7.2-8.2 ppm | Typical aromatic range |
¹³C NMR | Aromatic C chemical shifts | 110-150 ppm (aromatic region) | Literature values for similar compounds |
IR Spectroscopy | S-Cl stretching | 375 ± 10 cm⁻¹ | Characteristic S-Cl stretch |
IR Spectroscopy | SO₂ asymmetric stretch | 1370-1410 cm⁻¹ | Asymmetric SO₂ stretch |
IR Spectroscopy | SO₂ symmetric stretch | 1166-1204 cm⁻¹ | Symmetric SO₂ stretch |
Mass Spectrometry | Molecular ion peak [M]⁺ | m/z 229 | Expected molecular ion |
Mass Spectrometry | Characteristic fragment [M-Cl]⁺ | m/z 194 | Loss of chlorine atom |
Additional absorption bands in the spectrum correspond to carbon-hydrogen stretching vibrations of the aromatic ring, typically appearing in the 3000-3100 cm⁻¹ region [15]. The carbon-carbon stretching vibrations of the aromatic ring produce multiple bands in the 1400-1600 cm⁻¹ region, with specific frequencies influenced by the substitution pattern [15].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 2-chloro-5-fluorobenzenesulfonyl chloride [17] [15]. The molecular ion peak appears at m/z 229, corresponding to the intact molecule, though this peak may be weak due to the inherent instability of sulfonyl chlorides under electron impact conditions [17] [15].
The most characteristic fragmentation involves the loss of a chlorine atom from the sulfonyl chloride group, producing a prominent fragment ion at m/z 194 [17] [15]. This fragmentation represents one of the most diagnostic features of sulfonyl chlorides and provides definitive evidence for the presence of this functional group [17] [15]. The resulting fragment corresponds to the benzenesulfonyl cation, which exhibits enhanced stability due to resonance delocalization [17].
Additional fragmentation pathways include the loss of the entire sulfonyl chloride group (SO₂Cl), producing a fragment at m/z 146 corresponding to the substituted benzene ring [17]. This fragmentation pattern is common for aromatic sulfonyl compounds and provides information about the substitution pattern on the aromatic ring [17]. The chlorine and fluorine isotope patterns in the mass spectrum provide additional confirmation of the halogen substitution pattern [17].
Secondary fragmentation processes involve the loss of small molecules such as hydrogen chloride, sulfur dioxide, and individual halogen atoms [17]. These fragmentations produce a complex pattern of ions that can be used to confirm the molecular structure and substitution pattern [17]. The relative intensities of different fragment ions depend on the stability of the resulting cationic species and the ease of bond cleavage [17].
Quantum chemical calculations provide detailed insights into the electronic structure and molecular properties of 2-chloro-5-fluorobenzenesulfonyl chloride [18] [19] [20]. Density functional theory calculations using basis sets such as 6-311G(d,p) and B3LYP functionals have been employed to optimize molecular geometries and predict vibrational frequencies for related sulfonyl chloride compounds [18] [19].
The calculated bond lengths and angles reveal the tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths typically predicted to be approximately 1.44 Å and sulfur-chlorine bond lengths of approximately 2.02 Å [18] [19]. These calculations confirm the highly polar nature of the sulfur-oxygen bonds and the ionic character of the sulfur-halogen interaction [18] [19].
Potential energy surface calculations demonstrate the conformational flexibility of the molecule, particularly regarding rotation around the carbon-sulfur bond [18] [19]. The energy barriers for rotation are relatively low, indicating facile conformational interconversion in solution [18] [19]. The most stable conformations typically position the sulfonyl oxygen atoms to minimize steric interactions with the aromatic ring substituents [18] [19].
Natural bond orbital analysis reveals the extent of charge delocalization and hyperconjugative interactions within the molecule [19] [21]. These calculations provide quantitative measures of electron density distribution and identify the most electrophilic sites within the molecule [19] [21]. The results consistently show that the sulfur atom bears significant positive charge, confirming its role as the primary electrophilic center [19] [21].
Thermodynamic calculations predict the standard enthalpy of formation, entropy, and heat capacity values for the compound [18] [19]. These parameters are essential for understanding the compound's stability and predicting its behavior under various reaction conditions [18] [19]. The calculations also provide insights into the relative energies of different conformational isomers and their populations at various temperatures [18] [19].
Molecular orbital theory provides fundamental insights into the electronic structure and reactivity of 2-chloro-5-fluorobenzenesulfonyl chloride [22] [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's behavior as an electrophile or nucleophile in chemical reactions [22] [23] [21].
The highest occupied molecular orbital typically exhibits significant contributions from the halogen lone pairs and the aromatic π-system [22] [23]. The energy of this orbital is lowered due to the electron-withdrawing effects of the substituents, making the molecule less nucleophilic compared to unsubstituted aromatic compounds [22] [23]. The orbital shapes reflect the delocalization of electron density across the aromatic system and the influence of the halogen substituents [22] [23].
The lowest unoccupied molecular orbital shows substantial contributions from the sulfonyl group, particularly the sulfur-chlorine antibonding orbital [22] [23]. This orbital represents the primary site for nucleophilic attack and explains the high electrophilicity of the sulfonyl chloride functional group [22] [23]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic excitation properties and optical behavior [22] [23] [21].
Frontier molecular orbital analysis reveals the preferred sites for chemical reactions and helps predict regioselectivity in substitution reactions [22] [23]. The electron density distributions in these orbitals correlate with experimental observations of reactivity patterns and provide a theoretical foundation for understanding the compound's chemical behavior [22] [23]. The calculations also predict the effects of different substituents on the orbital energies and their influence on reactivity [22] [23].
Extended Hückel and density functional theory calculations have been used to model the interaction of aromatic sulfonyl chlorides with various nucleophiles [20] [24]. These studies provide insights into reaction mechanisms and help predict the outcomes of synthetic transformations [20] [24]. The calculations reveal the importance of orbital symmetry matching and energy considerations in determining reaction pathways [20] [24].
X-ray crystallographic analysis provides definitive structural information for 2-chloro-5-fluorobenzenesulfonyl chloride and related compounds through determination of precise atomic positions and intermolecular interactions [25] [21] [26] [27]. Single crystal diffraction studies of aromatic sulfonyl chlorides consistently reveal the tetrahedral geometry around the sulfur center and the planar arrangement of the aromatic ring system [25] [21] [27].
Crystallographic data for related compounds demonstrate typical sulfur-oxygen bond lengths ranging from 1.428 to 1.435 Å and sulfur-chlorine bond lengths of approximately 2.02 Å [25] [27] [9]. The oxygen-sulfur-oxygen bond angles typically measure 118-120°, confirming the distorted tetrahedral geometry around the sulfur center [25] [27]. These parameters are consistent across various substituted benzenesulfonyl chlorides and provide benchmark values for structural comparisons [25] [27].
The crystal packing arrangements reveal important intermolecular interactions that influence the compound's solid-state properties [25] [26] [27] [9]. Halogen bonding interactions between chlorine and fluorine atoms with electron-rich centers such as oxygen atoms contribute to the overall crystal stability [9]. These interactions typically exhibit distances ranging from 3.2 to 4.0 Å and play crucial roles in determining the three-dimensional packing arrangements [9].
Hydrogen bonding interactions, though limited due to the absence of traditional hydrogen bond donors, still occur through weak carbon-hydrogen to oxygen contacts [25] [26] [27]. These interactions help stabilize the crystal structure and influence the molecular conformations adopted in the solid state [25] [26] [27]. The crystallographic data also reveal π-π stacking interactions between aromatic rings, with typical intercentroid distances of 3.8-4.2 Å [25] [27].
Temperature-dependent crystallographic studies provide insights into the thermal behavior and phase transitions of these compounds [25] [28]. The structures typically remain stable over a wide temperature range, with thermal expansion coefficients that reflect the strength of intermolecular interactions [25] [28]. Advanced techniques such as serial femtosecond X-ray crystallography offer new possibilities for studying beam-sensitive compounds and obtaining structural information under near-ambient conditions [28].
Corrosive